5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide involves multiple steps, typically starting with the preparation of the oxazole and isoxazole rings. These rings are then functionalized with the appropriate substituents to form the final compound. The reaction conditions often involve the use of solvents like ethanol and reagents such as chloramphenicol, gentamycin, and ampicillin .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are common, using reagents like bromine and nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
5-methyl-N-(4-(pyridin-3-ylcarbamoyl)oxazol-2-yl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Comparison with Similar Compounds
Similar compounds include other oxazole and isoxazole derivatives, such as:
Properties
IUPAC Name |
5-methyl-N-[4-(pyridin-3-ylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4/c1-8-5-10(19-23-8)12(20)18-14-17-11(7-22-14)13(21)16-9-3-2-4-15-6-9/h2-7H,1H3,(H,16,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCKTWDRZJRPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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